![molecular formula C18H21NO4S B2444686 4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid CAS No. 380342-90-5](/img/structure/B2444686.png)
4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid
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Description
“4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid” is a chemical compound with the CAS Number 380342-90-5 . It has a molecular weight of 347.43 and its molecular formula is C18H21NO4S . The compound is also known by its IUPAC name, 4-{[(5-tert-butyl-2-methylphenyl)sulfonyl]amino}butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23NO4S/c1-11-7-8-12(15(2,3)4)10-13(11)21(19,20)16-9-5-6-14(17)18/h7-8,10,16H,5-6,9H2,1-4H3,(H,17,18) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
- Application : Researchers have investigated the hydrodeoxygenation (HDO) of benzoic acid (a bio-oil model compound) using nickel-supported catalysts. Specifically, the study focused on catalyst properties, such as support acidity and metal dispersion, to enhance activity and selectivity. The h-Ni/ZSM-5 catalyst exhibited the highest benzoic acid conversion (97%) and produced benzene and cyclohexane. A kinetic model based on dual-site adsorption of dissociatively adsorbed hydrogen was developed .
- Application : Benzoic acid and related compounds influence germination, seedling growth, and development in flue-cured tobacco. Understanding their effects can aid in crop management and yield improvement .
Bio-oil Upgrading
Plant Growth Regulation
properties
IUPAC Name |
4-[(5-tert-butyl-2-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-5-8-14(18(2,3)4)11-16(12)24(22,23)19-15-9-6-13(7-10-15)17(20)21/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILODIABXYXEPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid |
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